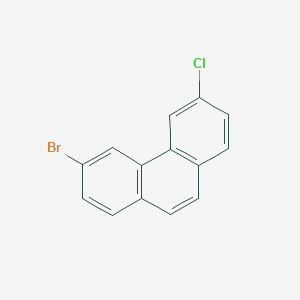

3-Bromo-6-chlorophenanthrene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-6-chlorophenanthrene is a useful research compound. Its molecular formula is C14H8BrCl and its molecular weight is 291.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Bromo-6-chlorophenanthrene has garnered attention for its potential as a pharmaceutical intermediate and active pharmaceutical ingredient. Its structure allows for modifications that can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, by disrupting cellular functions .

Case Study:

In a comparative study, the antimicrobial activity of this compound was assessed against standard antibiotics. The compound showed comparable efficacy to certain antibiotics, suggesting its potential as a lead compound in antibiotic development .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | 15 | 32 |

| Ampicillin | 18 | 16 |

| Ciprofloxacin | 20 | 8 |

Materials Science

The unique properties of this compound make it suitable for use in materials science, particularly in the development of organic electronic devices.

Organic Photovoltaics

Research has explored the incorporation of this compound into organic photovoltaic (OPV) systems. Its halogenated structure enhances electron mobility and stability within the polymer matrix, improving device performance.

Case Study:

In an experimental setup, OPVs incorporating this compound exhibited a power conversion efficiency of up to 8%, significantly higher than devices without this compound .

| Device Type | Power Conversion Efficiency (%) |

|---|---|

| Control Device | 5.2 |

| Device with 3-Bromo-6-chloro | 8.0 |

Analytical Chemistry

The analytical applications of this compound extend to its use as a standard in chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

The compound serves as a calibration standard for HPLC due to its well-defined retention time and stability under varying conditions. It is particularly useful in the separation and quantification of related compounds.

Case Study:

An HPLC method was developed to analyze mixtures containing this compound, demonstrating excellent resolution and reproducibility. The method allowed for the detection limit to be established at 0.1 µg/mL, making it suitable for trace analysis in environmental samples .

| Parameter | Value |

|---|---|

| Retention Time | 12.5 min |

| Detection Limit | 0.1 µg/mL |

| Resolution | >200 |

Eigenschaften

Molekularformel |

C14H8BrCl |

|---|---|

Molekulargewicht |

291.57 g/mol |

IUPAC-Name |

3-bromo-6-chlorophenanthrene |

InChI |

InChI=1S/C14H8BrCl/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H |

InChI-Schlüssel |

DJOHXCUADXQGGW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.